Dibenzofuran-2-carboxaldehyde

Overview

Description

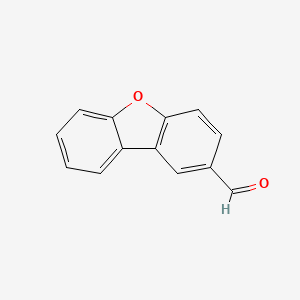

Dibenzofuran-2-carboxaldehyde is an organic compound with the molecular formula C13H8O2. It is a derivative of dibenzofuran, which consists of two benzene rings fused to a central furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzofuran-2-carboxaldehyde can be synthesized through several methods. One common approach involves the formylation of dibenzofuran derivatives. For instance, the formylation of 2-methoxydibenzo[b,d]furan with α,α-dichloromethyl methyl ether and tin(IV) chloride yields a mixture of aldehydes . Another method involves the one-pot condensation of dibenzo[b,d]furan-2-carbaldehyde with cyclic 1,3-dicarbonyls in the presence of a recyclable PPA-SiO2 catalyst under solvent-free conditions .

Industrial Production Methods

Industrial production methods for dibenzo[b,d]furan-2-carbaldehyde are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Baylis-Hillman Reaction with Methyl Acrylate

This reaction enables the synthesis of homoisoflavonoid derivatives with antitubercular activity:

Key steps include bromination of the Baylis-Hillman adduct, condensation with phenols, and cyclization. Fluorinated derivatives (e.g., 6-fluoro variants) show enhanced activity against Mycobacterium tuberculosis .

Condensation Reactions for Heterocyclic Systems

The aldehyde group participates in condensations to form oxazolones and fused heterocycles:

| Reaction Type | Partners | Conditions | Product | Yield |

|---|---|---|---|---|

| Knoevenagel condensation | 2-Phenyl-1,3-oxazol-5(4H)-ones | Acetic anhydride, 40–60°C | 2-Phenyl-4-(furan-2-yl)methylene-oxazol-5(4H)-ones | 53–81% |

Microwave irradiation reduces reaction times for electron-deficient aldehydes, though yields remain comparable to conventional methods .

Stability and Decomposition

Critical handling parameters and decomposition pathways:

Electrophilic Aromatic Substitution

Dibenzofuran’s aromatic system directs reactivity:

This compound’s reactivity is leveraged in pharmaceuticals, materials science (e.g., thermally stable polymers ), and fluorescent probes. Its air-sensitive nature necessitates inert atmospheres during synthesis, while its decomposition profile mandates controlled thermal handling .

Scientific Research Applications

Pharmaceutical Applications

Dibenzofuran-2-carboxaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in therapeutic applications, including:

- Analgesic Properties : Research indicates that dibenzofuran derivatives exhibit analgesic effects similar to morphine alkaloids, impacting respiratory depression and blood pressure .

- Antimicrobial Activity : Studies have demonstrated that dibenzofuran derivatives possess broad-spectrum antimicrobial properties, effective against various bacterial strains and fungi, including Candida albicans .

- Antitubercular Agents : Novel dibenzo[b,d]furan derivatives have been synthesized as potent inhibitors of Mycobacterium tuberculosis, showcasing significant antitubercular activity .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of dibenzofuran derivatives against Mycobacterium tuberculosis. Compounds derived from this compound exhibited minimum inhibitory concentrations (MIC) as low as 12.5 mg/mL, indicating strong potential for drug development .

Material Science Applications

This compound is also utilized in the development of advanced materials, particularly in optoelectronic devices:

- Fluorescent Probes : Derivatives of dibenzofuran have been identified as promising candidates for use in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields .

- Polymer Chemistry : The compound has been incorporated into polymer matrices to enhance material properties, including thermal stability and mechanical strength.

Case Study: Development of Fluorescent Materials

Research has shown that specific dibenzofuran derivatives can be integrated into polymer films to create materials with enhanced optical properties, making them suitable for applications in display technologies .

Biological Studies

The biological activities of dibenzofuran derivatives have been extensively studied, revealing their potential in various therapeutic areas:

- Anticancer Activity : Certain derivatives have demonstrated significant antiproliferative effects against cancer cell lines, suggesting their potential as anticancer agents .

- Antifungal Activity : Dibenzofuran derivatives have shown moderate antifungal activity against resistant strains, indicating their utility in treating fungal infections .

Case Study: Anticancer Research

A recent study highlighted the effectiveness of dibenzofuran derivatives in inhibiting the growth of non-small cell lung cancer (NSCLC) cell lines. The compounds exhibited selective toxicity towards cancer cells while sparing normal cells, a desirable characteristic for anticancer therapeutics .

Synthesis and Reaction Mechanisms

The synthesis of this compound and its derivatives often involves complex reaction mechanisms such as the Corey–Fuchs reaction and Morita-Baylis-Hillman reaction. These methods allow for the efficient production of various functionalized dibenzofurans with tailored properties for specific applications.

| Reaction Type | Description |

|---|---|

| Corey–Fuchs Reaction | Utilized for synthesizing key intermediates from this compound. |

| Morita-Baylis-Hillman Reaction | Enables the formation of diverse products with enhanced reactivity. |

Mechanism of Action

The mechanism of action of dibenzo[b,d]furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, influencing their biological activity .

Comparison with Similar Compounds

Similar Compounds

Dibenzofuran: The parent compound of dibenzo[b,d]furan-2-carbaldehyde, consisting of two benzene rings fused to a central furan ring.

Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran, where the oxygen atom in the furan ring is replaced by sulfur.

Carbazole: A nitrogen analog of dibenzofuran, where the oxygen atom in the furan ring is replaced by nitrogen.

Uniqueness

Dibenzofuran-2-carboxaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Dibenzofuran-2-carboxaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by relevant research findings and case studies.

Synthesis of this compound Derivatives

This compound serves as a precursor for various derivatives, which have been synthesized through several methodologies. Notably, a study reported the synthesis of dibenzofuran-based homoisoflavonoids via a base-catalyzed reaction with methyl acrylate, yielding compounds that exhibited promising antimycobacterial activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 12.5 μg/mL .

Antimicrobial Activity

Dibenzofuran derivatives have shown considerable antimicrobial properties. For instance, certain dibenzofuran compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A specific study highlighted that some synthesized compounds displayed inhibition zones comparable to standard antibiotics like ciprofloxacin and ketoconazole .

Table 1: Antimicrobial Activity of Dibenzofuran Derivatives

| Compound | Target Organism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| 1 | Staphylococcus aureus | 23 | 10 |

| 2 | Escherichia coli | 24 | 15 |

| 3 | Candida albicans | Moderate | 20 |

Antitubercular Activity

In addition to general antibacterial properties, dibenzofuran derivatives have been evaluated for their antitubercular activity. A series of compounds synthesized from this compound were tested against Mycobacterium tuberculosis, revealing that certain derivatives had potent activity and could serve as leads for new tuberculosis treatments .

Neuropharmacological Effects

Dibenzofuranylethylamines derived from this compound were investigated for their interaction with serotonin receptors (5-HT2A/2C). Some derivatives exhibited selective agonist activity at these receptors, with one compound showing an EC50 value of 222 nM at the 5-HT2A receptor, indicating potential applications in treating mood disorders .

Case Study: Antimicrobial Efficacy

A recent study synthesized a variety of dibenzofuran derivatives and assessed their antimicrobial efficacy. The results indicated that some compounds had significant antifungal activity against Candida albicans, demonstrating the potential for developing new antifungal agents .

Research Finding: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of dibenzofuran derivatives revealed that modifications to the dibenzofuran core greatly influenced biological activity. For example, the introduction of halogen substituents enhanced antibacterial properties, making these compounds more effective against resistant strains .

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing dibenzofuran-2-carboxaldehyde?

this compound is typically synthesized via formylation of dibenzofuran derivatives. A widely cited method involves three steps starting from commercially available dibenzofuran:

- Step 1 : Bromination at the reactive 2-position using in a chlorinated solvent.

- Step 2 : Formylation via the Duff reaction (hexamethylenetetramine in trifluoroacetic acid) or Vilsmeier-Haack reaction (POCl₃/DMF).

- Step 3 : Purification via column chromatography or recrystallization.

This method achieves yields >60%, though isomer separation may be required in some cases .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Key techniques include:

- and NMR : To confirm the aldehyde proton (δ ~9.8–10.0 ppm) and aromatic ring connectivity.

- IR Spectroscopy : Identification of the carbonyl stretch ( ~1680–1700 cm).

- X-ray Crystallography : For unambiguous confirmation of molecular geometry, particularly in resolving steric or electronic effects on the dibenzofuran core .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of substituted this compound derivatives?

Critical variables include:

- Catalyst Selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in halogenation steps.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DCE) improve formylation efficiency.

- Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions during Vilsmeier-Haack formylation.

Post-reaction quenching with ice-water and rapid extraction can further stabilize reactive intermediates .

Q. What strategies resolve isomer separation challenges during synthesis?

Isomer separation is often required when formylation yields regioisomers (e.g., 2- vs. 4-carboxaldehyde). Methods include:

- Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate).

- Crystallization : Selective solubility in ethanol or methanol at low temperatures.

- HPLC : Preparative reverse-phase columns for high-purity isolation .

Q. How should discrepancies in spectroscopic data for novel analogs be addressed?

Discrepancies between experimental and theoretical data (e.g., NMR shifts) may arise from solvent effects or crystal packing. Mitigation strategies:

- Multi-Technique Validation : Cross-validate using IR, MS, and X-ray data.

- Computational Modeling : Density Functional Theory (DFT) simulations to predict spectral profiles.

- Repeat Synthesis : Confirm reproducibility under controlled conditions .

Q. What functionalization strategies enhance the biological activity of this compound derivatives?

- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., NO₂, Cl) to increase reactivity.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl group introduction.

- Reductive Amination : Convert the aldehyde to imines for bioactive Schiff base complexes.

These modifications are linked to improved cytotoxicity and enzyme inhibition profiles .

Q. Which in vitro assays are suitable for evaluating cytotoxicity of this compound analogs?

- MTT Assay : Measures mitochondrial activity in cancer cell lines (e.g., HeLa, MCF-7).

- Annexin V/PI Staining : Quantifies apoptosis via flow cytometry.

- Caspase-3/7 Activation : Confirms apoptotic pathways.

Reference compounds like doxorubicin are recommended for benchmarking .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Molecular Dynamics (MD) Simulations : Model solvent and temperature effects.

- DFT Calculations : Predict regioselectivity in electrophilic substitution (e.g., Fukui indices).

- Docking Studies : Screen for binding affinity with biological targets (e.g., P450 enzymes).

Software tools like Gaussian and AutoDock are widely used .

Properties

IUPAC Name |

dibenzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJMIWIVPWPZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277803 | |

| Record name | dibenzo[b,d]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5397-82-0 | |

| Record name | 2-Dibenzofurancarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dibenzo[b,d]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[b,d]furan-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.